Sodium itaconate

Description

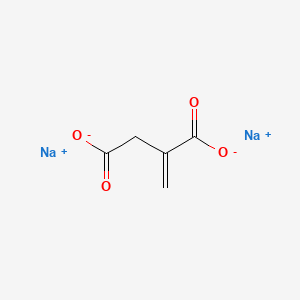

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;2-methylidenebutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4.2Na/c1-3(5(8)9)2-4(6)7;;/h1-2H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZSMHVWMGGQGU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Na2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97-65-4 (Parent) | |

| Record name | Butanedioic acid, 2-methylene-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005363699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5063817 | |

| Record name | Disodium methylenesuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5363-69-9 | |

| Record name | Butanedioic acid, 2-methylene-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005363699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2-methylene-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium methylenesuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium methylenesuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Sodium Itaconate from Itaconic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of sodium itaconate, a salt of the immunomodulatory metabolite itaconic acid. The document details the chemical principles and provides hypothetical, yet plausible, experimental protocols for the synthesis of disodium itaconate via the neutralization of itaconic acid. Methodologies utilizing both sodium hydroxide and sodium bicarbonate are presented, catering to different laboratory requirements. This guide is intended to serve as a practical resource for researchers in chemistry, immunology, and drug development who require a straightforward and efficient means of preparing this key compound for experimental use.

Introduction

Itaconic acid is a dicarboxylic acid that has garnered significant interest in the scientific community for its diverse biological activities. At physiological pH, itaconic acid exists predominantly as the dianion, itaconate.[1] This metabolite plays a crucial role in regulating immune responses and cellular metabolism. The synthesis of its sodium salt, sodium itaconate, provides a stable, water-soluble form that is ideal for use in in-vitro and in-vivo experimental models. This guide outlines the chemical synthesis of sodium itaconate from itaconic acid through a direct acid-base neutralization reaction.

Chemical Principles

The synthesis of sodium itaconate from itaconic acid is a classic acid-base neutralization reaction. Itaconic acid (C₅H₆O₄) is a dicarboxylic acid with two acidic protons, characterized by pKa values of approximately 3.85 and 5.55.[2] The reaction with a strong base, such as sodium hydroxide (NaOH), or a weaker base, like sodium bicarbonate (NaHCO₃), results in the formation of the corresponding sodium salt and water (and carbon dioxide in the case of bicarbonate).

The overall reaction to form disodium itaconate is as follows:

C₅H₆O₄ + 2 NaOH → C₅H₄Na₂O₄ + 2 H₂O

C₅H₆O₄ + 2 NaHCO₃ → C₅H₄Na₂O₄ + 2 H₂O + 2 CO₂

Experimental Protocols

The following protocols are provided as a practical guide for the synthesis of disodium itaconate. While based on established chemical principles and modeled after the synthesis of similar dicarboxylate salts, they are presented as hypothetical procedures due to the lack of a specific, detailed protocol in the cited literature.

Synthesis of Disodium Itaconate using Sodium Hydroxide

This protocol describes the synthesis of disodium itaconate via the neutralization of itaconic acid with sodium hydroxide.

Materials:

-

Itaconic acid (C₅H₆O₄)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

-

Standard laboratory glassware (beakers, flasks, magnetic stirrer, etc.)

-

pH meter or pH indicator strips

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Dissolution of Itaconic Acid: In a round-bottom flask, dissolve a known quantity of itaconic acid in a minimal amount of deionized water with stirring.

-

Preparation of Sodium Hydroxide Solution: Prepare a standardized aqueous solution of sodium hydroxide.

-

Neutralization: Slowly add the sodium hydroxide solution to the itaconic acid solution while continuously monitoring the pH. The addition should be dropwise as the pH approaches 7. Continue the addition until a stable pH of 7.0-7.5 is achieved.

-

Solvent Removal: Remove the water from the resulting solution using a rotary evaporator to obtain a solid residue.

-

Purification:

-

Wash the solid residue with a small amount of cold ethanol to remove any unreacted itaconic acid.

-

Recrystallize the crude sodium itaconate from a minimal amount of hot water by cooling the solution slowly to room temperature and then in an ice bath to induce precipitation.

-

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.

Synthesis of Disodium Itaconate using Sodium Bicarbonate

This protocol offers an alternative synthesis route using the milder base, sodium bicarbonate.

Materials:

-

Itaconic acid (C₅H₆O₄)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Dissolution of Itaconic Acid: Dissolve a known quantity of itaconic acid in deionized water in a beaker or flask with magnetic stirring.

-

Neutralization: Slowly and carefully add solid sodium bicarbonate in small portions to the itaconic acid solution. Effervescence (release of CO₂) will occur. Continue adding sodium bicarbonate until the effervescence ceases, indicating the completion of the neutralization reaction.

-

Solvent Removal: Transfer the solution to a round-bottom flask and remove the water using a rotary evaporator to yield the crude solid product.

-

Purification: Follow the same purification procedure as described in section 3.1 (washing with cold ethanol and recrystallization from hot water).

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven to a constant weight.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of disodium itaconate.

Table 1: Reactant Properties

| Compound | Molar Mass ( g/mol ) | pKa1 | pKa2 |

| Itaconic Acid | 130.10 | 3.85 | 5.55 |

| Sodium Hydroxide | 40.00 | - | - |

| Sodium Bicarbonate | 84.01 | - | - |

Table 2: Theoretical Stoichiometry and Yield for the Synthesis of 10g of Disodium Itaconate

| Starting Material | Molar Mass ( g/mol ) | Required Mass (g) | Moles |

| Itaconic Acid | 130.10 | 7.47 | 0.0574 |

| Sodium Hydroxide | 40.00 | 4.60 | 0.115 |

| Sodium Bicarbonate | 84.01 | 9.65 | 0.115 |

| Product | |||

| Disodium Itaconate | 174.06 | 10.00 (Theoretical) | 0.0574 |

Note: The yield is theoretical. Actual yields will vary depending on experimental conditions and purification efficiency.

Visualizations

Chemical Reaction Pathway

Caption: Chemical pathways for the synthesis of disodium itaconate.

Experimental Workflow

Caption: Generalized workflow for sodium itaconate synthesis.

References

A Technical Guide to the Solubility of Sodium Itaconate and its Progenitor, Itaconic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of sodium itaconate. Due to a notable absence of publicly available quantitative solubility data for sodium itaconate, this document focuses on providing detailed solubility information for its parent compound, itaconic acid, as a critical reference point. Furthermore, it outlines a robust experimental protocol for determining the solubility of sodium itaconate in various solvents, empowering researchers to generate data specific to their needs.

Introduction to Sodium Itaconate and its Solubility

Sodium itaconate, the salt of itaconic acid, is a dicarboxylic acid with growing importance in the chemical and pharmaceutical industries. Its utility as a building block for polymers, resins, and in drug delivery systems is intrinsically linked to its solubility in various solvent systems. Understanding the solubility of sodium itaconate is paramount for process design, formulation development, and predicting its behavior in different chemical environments. While qualitative descriptions indicate that sodium itaconate is readily soluble in water, precise quantitative data across a range of solvents and temperatures is not widely reported in scientific literature. This guide aims to bridge this knowledge gap by providing extensive data on itaconic acid and a methodology for determining the solubility of its sodium salt.

Solubility of Itaconic Acid

The solubility of itaconic acid has been experimentally determined in a variety of solvents. The data reveals that its solubility is significantly influenced by both the solvent's polarity and the temperature. Generally, the solubility of itaconic acid increases with temperature. It is highly soluble in polar protic solvents like water and alcohols, and moderately soluble in other polar organic solvents.

Table 1: Quantitative Solubility of Itaconic Acid in Various Solvents

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |

| Water | 20 | 8.01[1] |

| 30 | 10.04[2] | |

| Methanol | 10 | 28.5 |

| 20 | 34.2 | |

| 30 | 40.5 | |

| 40 | 47.8 | |

| 50 | 55.6 | |

| Ethanol | 10 | 18.5 |

| 20 | 22.8 | |

| 30 | 27.5 | |

| 40 | 32.8 | |

| 50 | 38.5 | |

| 1-Propanol | 10 | 14.2 |

| 20 | 17.8 | |

| 30 | 21.9 | |

| 40 | 26.5 | |

| 50 | 31.5 | |

| 2-Propanol | 10 | 20.1 |

| 20 | 24.8 | |

| 30 | 30.1 | |

| 40 | 35.9 | |

| 50 | 42.2 | |

| Acetone | 10 | 12.8 |

| 20 | 15.9 | |

| 30 | 19.5 | |

| 40 | 23.6 | |

| 50 | 28.1 | |

| Ethyl Acetate | 10 | 4.5 |

| 20 | 6.1 | |

| 30 | 8.0 | |

| 40 | 10.2 | |

| 50 | 12.8 | |

| Acetonitrile | 10 | 3.2 |

| 20 | 4.5 | |

| 30 | 6.1 | |

| 40 | 8.1 | |

| 50 | 10.4 |

Note: The data presented in this table is for itaconic acid and has been compiled from various sources. The solubility of sodium itaconate is expected to be significantly higher in polar solvents like water.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of sodium itaconate solubility, based on the analytical stirred-flask method, which is a widely accepted technique for solid-liquid equilibrium studies.[1][3]

3.1. Materials and Equipment

-

Sodium Itaconate (high purity)

-

Selected Solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer and temperature controller

-

Analytical balance (±0.0001 g)

-

Thermostatic bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or another suitable analytical technique for quantification.

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of sodium itaconate to a known mass of the chosen solvent in the jacketed glass vessel.

-

Set the desired temperature using the thermostatic bath.

-

Stir the mixture vigorously for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for at least 2 hours.

-

Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the sample using a syringe filter into a pre-weighed volumetric flask.

-

-

Quantification of Solute:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method (or other quantitative techniques) to determine the concentration of sodium itaconate.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated as the mass of dissolved sodium itaconate per 100 g of solvent using the following formula: S = (mass of sodium itaconate in filtrate / mass of solvent in filtrate) * 100

-

3.3. Data Validation

-

Repeat the experiment at each temperature at least three times to ensure the reproducibility of the results.

-

The solid phase at equilibrium should be analyzed (e.g., by XRPD) to ensure that no phase transformation has occurred during the experiment.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the chemical relationship between itaconic acid and sodium itaconate.

References

Sodium Itaconate vs. Itaconic Acid: A Technical Guide to Their Fundamental Differences

For Researchers, Scientists, and Drug Development Professionals

Itaconic acid and its conjugate base, itaconate, have emerged as critical regulators of immunometabolism, displaying significant anti-inflammatory and antioxidant properties. While often used interchangeably in scientific literature, the distinction between itaconic acid and its salt form, sodium itaconate, is crucial for experimental design, data interpretation, and therapeutic development. This technical guide provides an in-depth analysis of their core chemical, physical, and biological differences.

Chemical and Physical Properties: The Foundation of Functional Divergence

The primary difference lies in their chemical form. Itaconic acid (C₅H₆O₄) is a dicarboxylic acid, while sodium itaconate (C₅H₄Na₂O₄) is its dibasic salt. This distinction fundamentally alters their physical properties, influencing their application in experimental settings.

Itaconic acid possesses two pKa values, 3.84 and 5.55.[1][2] This means that at physiological pH (~7.4), the molecule exists predominantly as the doubly deprotonated itaconate anion.[3] Therefore, when researchers use either itaconic acid or sodium itaconate in buffered cell culture media, the biologically active species is overwhelmingly the itaconate anion. However, the choice of compound can be critical for solubility and pH stability of stock solutions. Sodium itaconate is generally more soluble in aqueous solutions at neutral pH compared to its acidic counterpart.

| Property | Itaconic Acid | Sodium Itaconate | Significance for Researchers |

| Chemical Formula | C₅H₆O₄ | C₅H₄Na₂O₄ | --- |

| Molecular Weight | 130.10 g/mol [2] | 174.06 g/mol | Affects molar concentration calculations for preparing solutions. |

| Physical State | White crystalline solid[3][4][5] | Solid | Both are typically handled as solids in the lab. |

| pKa Values | pKa₁ = 3.84, pKa₂ = 5.55[1][2] | Not applicable | Dictates that at physiological pH, the itaconate anion is the dominant species. |

| Solubility in Water | 80-83 g/L at 20°C[1] | Higher than itaconic acid | Sodium itaconate is preferred for preparing high-concentration aqueous stock solutions. |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, methanol[3][6] | Generally lower | Itaconic acid may be more suitable for non-aqueous solvent systems. |

Core Mechanisms of Action: Two Molecules, Two Distinct Pathways

While both forms deliver the itaconate anion in physiological systems, the scientific literature delineates two primary, distinct mechanisms of action that are often attributed specifically to the acid and its activated form (itaconyl-CoA) versus the itaconate anion itself.

A. Itaconic Acid and Itaconyl-CoA: Metabolic Inhibition

Once inside the cell, itaconate can be converted to itaconyl-CoA.[7][8] This activated form is a potent inhibitor of key metabolic enzymes.

-

Succinate Dehydrogenase (SDH) Inhibition: Itaconic acid is a competitive inhibitor of SDH (Mitochondrial Complex II), a crucial enzyme in the tricarboxylic acid (TCA) cycle.[8][9][10][11] This inhibition leads to the accumulation of succinate, a pro-inflammatory signal that stabilizes Hypoxia-Inducible Factor-1α (HIF-1α).[10][12]

-

Methylmalonyl-CoA Mutase (MUT) Inhibition: Itaconyl-CoA inhibits the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.[8][13] This disrupts the metabolism of branched-chain amino acids and odd-chain fatty acids.[8]

-

Bacteriostatic Effects: By inhibiting isocitrate lyase, an essential enzyme in the glyoxylate shunt of some bacteria like Salmonella and Mycobacterium tuberculosis, itaconate exerts direct antimicrobial effects.[7][14]

B. Itaconate Anion: Electrophilic Signaling

As an α,β-unsaturated carboxylic acid, itaconate is an electrophile that can directly modify proteins by alkylating cysteine residues via a Michael addition reaction.[15][16][17][18] This post-translational modification, termed "itaconation," is central to its anti-inflammatory signaling functions.

-

Nrf2 Activation: Itaconate alkylates specific cysteine residues (C151, C257, C288, etc.) on KEAP1, the negative regulator of the transcription factor Nrf2.[15][16][19][20] This disrupts the KEAP1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the transcription of potent antioxidant and anti-inflammatory genes.[15][17][21]

-

NLRP3 Inflammasome Inhibition: Itaconate can directly alkylate NLRP3 (on C548), preventing its interaction with NEK7 and thereby inhibiting inflammasome assembly and activation.[22][23] This blocks the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[24]

-

Other Targets: Itaconate and its derivatives have been shown to alkylate and inhibit other key signaling proteins, including STING and JAK1, further broadening their immunomodulatory effects.[18][25]

Experimental Protocols and Considerations

The choice between sodium itaconate and itaconic acid depends on the specific experimental goals. For most in vitro cell culture experiments investigating anti-inflammatory signaling, sodium itaconate is a suitable choice due to its solubility. However, to study effects related to pH or in non-biological systems, itaconic acid might be necessary. For enhancing cell permeability, esterified derivatives like 4-octyl itaconate (4-OI) or dimethyl itaconate (DMI) are widely used, though it's important to note their effects may not perfectly replicate those of endogenous itaconate.[26][27]

Protocol 1: In Vitro Macrophage Anti-Inflammatory Assay

This protocol provides a general framework to assess the anti-inflammatory effects of itaconate on macrophages.

-

Cell Culture:

-

Seed bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in 24-well plates at a density of 2.5 x 10⁵ cells/well.[28]

-

Allow cells to adhere overnight in complete DMEM (10% FBS, 1% Penicillin-Streptomycin).

-

-

Treatment:

-

Prepare a sterile, high-concentration stock solution of sodium itaconate in PBS or cell culture media.

-

Pre-treat macrophages with desired concentrations of sodium itaconate (e.g., 50-250 µM) for 2-4 hours.[28] A vehicle control (PBS) must be included.

-

-

Stimulation:

-

After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response.[28]

-

-

Incubation and Sample Collection:

-

Incubate for a designated period (e.g., 6 hours for gene expression analysis or 24 hours for cytokine protein analysis).

-

Supernatant: Collect the cell culture supernatant and store at -80°C for cytokine analysis (ELISA).

-

Cell Lysate: Wash cells with cold PBS. Lyse the cells in an appropriate buffer (e.g., RIPA buffer for Western blot, or RLT buffer for RNA extraction).

-

-

Downstream Analysis:

-

Cytokine Quantification: Measure levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.

-

Gene Expression: Extract RNA, perform reverse transcription to cDNA, and analyze the expression of target genes (e.g., Nos2, Il6, Hmox1, Nqo1) via qPCR.

-

Protein Analysis: Analyze protein levels and post-translational modifications (e.g., Nrf2 stabilization, Caspase-1 cleavage) via Western blot.

-

Experimental Workflow Visualization

Summary and Implications for Drug Development

-

Sodium Itaconate is the preferred reagent for in vitro studies focusing on the direct electrophilic and anti-inflammatory signaling of the itaconate anion (e.g., Nrf2 activation, NLRP3 inhibition).

-

Itaconic Acid and its CoA-derivative are central to the molecule's role as a metabolic regulator , primarily through the inhibition of SDH.

For drug development professionals, this dichotomy is critical. Therapeutic strategies might aim to either:

-

Deliver itaconate directly to tissues to leverage its electrophilic, anti-inflammatory signaling properties. This often involves developing cell-permeable prodrugs like 4-octyl itaconate.[15][29]

-

Modulate the activity of ACOD1/IRG1, the enzyme responsible for endogenous itaconate production, to control its metabolic effects locally during an immune response.

Understanding these fundamental differences is paramount for designing rigorous experiments, accurately interpreting results, and ultimately harnessing the therapeutic potential of this powerful immunometabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. Itaconic acid | C5H6O4 | CID 811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Itaconic acid - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 97-65-4 CAS | ITACONIC ACID | Acids-Organic | Article No. 04223 [lobachemie.com]

- 6. Itaconic acid CAS#: 97-65-4 [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Itaconate Alters Succinate and Coenzyme A Metabolism via Inhibition of Mitochondrial Complex II and Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 11. Immunoresponsive Gene 1 and Itaconate Inhibit Succinate Dehydrogenase to Modulate Intracellular Succinate Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Itaconate promotes a wound resolving phenotype in pro-inflammatory macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 16. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cusabio.com [cusabio.com]

- 18. Itaconate inhibits SYK through alkylation and suppresses inflammation against hvKP induced intestinal dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. research.manchester.ac.uk [research.manchester.ac.uk]

- 21. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. biorxiv.org [biorxiv.org]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. 4-Octyl Itaconate Prevents Free Fatty Acid-Induced Lipid Metabolism Disorder through Activating Nrf2-AMPK Signaling Pathway in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

"biological activity of sodium itaconate in mammalian cells"

An In-depth Technical Guide on the Biological Activity of Sodium Itaconate in Mammalian Cells

Introduction

Itaconate, a dicarboxylic acid derived from the Krebs cycle intermediate cis-aconitate, has emerged from a metabolic curiosity to a pivotal regulator of cellular metabolism and immunity.[1][2] In mammalian cells, particularly activated myeloid cells like macrophages, itaconate is produced in millimolar concentrations within the mitochondrial matrix.[3] This production is catalyzed by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1), which is highly induced by inflammatory stimuli such as lipopolysaccharide (LPS).[2][4][5] Initially recognized for its direct antimicrobial properties, recent research has unveiled its profound immunomodulatory functions, primarily characterized by potent anti-inflammatory and antioxidant effects.[1][2][6]

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the biological activity of itaconate in mammalian cells. It details the key signaling pathways it modulates, presents quantitative data on its effects, outlines relevant experimental protocols, and visualizes the core concepts for clarity. The information is tailored for researchers, scientists, and drug development professionals engaged in the fields of immunology, metabolism, and therapeutic innovation.

Core Mechanisms of Action

Itaconate exerts its biological effects through a multi-pronged approach, acting as a metabolic inhibitor, a signaling molecule via protein alkylation, and a transcriptional regulator. These interconnected mechanisms collectively contribute to its significant immunomodulatory capacity.

Inhibition of Succinate Dehydrogenase (SDH)

A primary and well-established mechanism of itaconate is the competitive inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[5][7][8] By acting as a structural mimic of succinate, itaconate directly blocks the enzyme's active site.[7] This inhibition leads to the accumulation of succinate, a key metabolic signal that can stabilize hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that drives the expression of pro-inflammatory genes like Interleukin-1β (IL-1β).[1][7][8] By blocking SDH, itaconate curtails this succinate-driven pro-inflammatory signal.[1][7] This action is a central aspect of the metabolic reprogramming that occurs in activated macrophages.[8] The inhibition of SDH by itaconate also leads to a decrease in mitochondrial respiration and subsequent reduction in the production of reactive oxygen species (ROS).[3][5]

Activation of the Nrf2 Antioxidant Response

Itaconate is an electrophilic molecule due to its α,β-unsaturated carboxylic acid structure.[9] This property allows it to directly modify proteins through the alkylation of cysteine residues.[10][11] A critical target of this activity is the Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[10][12] Itaconate alkylates specific cysteine residues on KEAP1 (including Cys151, Cys257, Cys273, Cys288, and Cys297), inducing a conformational change that disrupts the KEAP1-Nrf2 interaction and prevents Nrf2's ubiquitination and degradation.[10][11][13]

Consequently, stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[12][14] This leads to the upregulation of a broad array of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HMOX1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which are crucial for mitigating oxidative stress and dampening inflammation.[5][14][15] The activation of Nrf2 is considered a cornerstone of itaconate's anti-inflammatory effects.[10][11]

Modulation of Pro-Inflammatory Signaling Pathways

Beyond SDH and Nrf2, itaconate influences several other key inflammatory pathways:

-

ATF3-IκBζ Axis: Itaconate and its cell-permeable derivatives, such as dimethyl itaconate (DI), have been shown to induce the expression of Activating Transcription Factor 3 (ATF3).[4][5] ATF3 is a transcriptional repressor that can inhibit the expression of IκBζ (encoded by the Nfkbiz gene).[4][5] IκBζ is a critical co-activator for a subset of NF-κB target genes, including the potent pro-inflammatory cytokine IL-6.[4][15] By upregulating ATF3, itaconate effectively suppresses IκBζ-dependent IL-6 production.[4][5][15]

-

JAK1-STAT6 Pathway: Itaconate can inhibit the alternative (M2) activation of macrophages, which is typically driven by cytokines like IL-4.[16] This is achieved by targeting and inhibiting the phosphorylation of Janus Kinase 1 (JAK1), a key upstream kinase in the IL-4 signaling cascade.[4][16] Inhibition of JAK1 prevents the subsequent phosphorylation and activation of the transcription factor STAT6, thereby blocking the expression of M2-associated genes.[14][16]

-

NLRP3 Inflammasome: Itaconate has been reported to suppress the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the processing and secretion of IL-1β and IL-18.[2] This inhibition occurs at the level of inflammasome activation (signal 2), thereby reducing the release of these highly pro-inflammatory cytokines.[2][17]

-

Glycolysis: Through its cysteine alkylation activity, itaconate can directly modify and inhibit key glycolytic enzymes, including fructose-bisphosphate aldolase A (ALDOA) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[5][15][18] This can dampen the high glycolytic rate characteristic of pro-inflammatory M1 macrophages, further contributing to its anti-inflammatory profile.[18][19]

Regulation of the Type I Interferon Response

The relationship between itaconate and the type I interferon (IFN) pathway is complex. Type I IFNs can boost the expression of Irg1 and thus itaconate production.[13] Conversely, itaconate derivatives like 4-octyl itaconate (4-OI) can limit the type I IFN response, suggesting a negative feedback loop.[5][13] However, more recent studies have shown that unmodified itaconate can substantially increase IFN-β production following LPS stimulation.[17] This effect is linked to its primary mechanism of SDH inhibition, which leads to the release of mitochondrial RNA (mtRNA) that can be sensed by RIG-I-like receptors to drive type I IFN production.[20]

Data Presentation

The quantitative effects of itaconate and its derivatives have been documented across numerous studies. The following tables summarize key findings.

Table 1: Effect of Itaconate and Derivatives on Cytokine Production in Macrophages

| Compound | Cell Type | Stimulus | Concentration | Effect on Cytokine | Reference |

|---|---|---|---|---|---|

| Dimethyl Itaconate (DI) | Mouse BMDM | LPS | 125 µM | Inhibition of IL-6 | [14] |

| Dimethyl Itaconate (DI) | Mouse BMDM | LPS | 250 µM | Inhibition of TNF-α | [14] |

| 4-Octyl Itaconate (4-OI) | Mouse BMDM | LPS | 125 µM | Inhibition of IL-1β | [13] |

| Itaconate | Mouse BMDM | LPS + ATP | 2.5-5 mM | Inhibition of IL-1β | [7] |

| Dimethyl Itaconate (DI) | Human Keratinocytes | IL-17 | 100-200 µM | Inhibition of IκBζ-driven inflammation | [5] |

| Itaconate (ITA) / DI | Mice (in vivo) | LPS | 20 mg/mouse | Upregulation of IL-6 and IL-10 |[21][22] |

BMDM: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide; DI: Dimethyl Itaconate; 4-OI: 4-Octyl Itaconate.

Table 2: Kinetic Parameters of Succinate Dehydrogenase (SDH) Inhibition

| Inhibitor | Enzyme Source | Mode of Inhibition | K_i (inhibition constant) | Reference |

|---|

| Itaconate | Murine mitochondria | Competitive | 0.22 mM |[7] |

Table 3: Effect of Itaconate Derivatives on Nrf2 Target Gene Expression

| Compound | Cell Type | Concentration | Target Gene | Fold Induction | Reference |

|---|---|---|---|---|---|

| 4-Octyl Itaconate (4-OI) | Mouse BMDM | 125 µM | Hmox1 | Significant increase | [5] |

| 4-Octyl Itaconate (4-OI) | Mouse BMDM | 125 µM | Nqo1 | Significant increase | [5] |

| Dimethyl Itaconate (DI) | RAW264.7 | 250 µM | Nrf2-dependent genes | Potent activation |[14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of itaconate's biological activity. The following protocols provide a foundation for key in vitro experiments.

Protocol 1: In Vitro Macrophage Stimulation with Itaconate Derivatives and LPS

This protocol outlines a general procedure for assessing the anti-inflammatory effects of cell-permeable itaconate derivatives like Dimethyl Itaconate (DI).

-

Materials:

-

Macrophage cell line (e.g., RAW264.7) or primary Bone Marrow-Derived Macrophages (BMDMs).

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

Dimethyl Itaconate (DI) stock solution (e.g., 100 mM in DMSO).

-

Lipopolysaccharide (LPS) from E. coli.

-

Phosphate-Buffered Saline (PBS).

-

Tissue culture plates (24-well or 96-well).

-

Reagents for downstream analysis (ELISA kits, RNA extraction kits, qPCR reagents).

-

-

Procedure:

-

Cell Seeding: Seed macrophages into culture plates at a density of 2 x 10^5 cells/well (24-well plate) and allow them to adhere overnight.[23]

-

DI Pre-treatment: Remove the old medium and replace it with fresh medium containing the desired concentration of DI (e.g., 125 µM, 250 µM). Include a vehicle control (DMSO). Incubate for 2 hours.[23]

-

LPS Stimulation: Add LPS directly to the wells to a final concentration of 100 ng/mL.[23]

-

Incubation: Incubate the cells for a period appropriate for the desired analysis (e.g., 6 hours for gene expression analysis by qPCR, 24 hours for secreted cytokine analysis by ELISA).[23]

-

Sample Collection:

-

Protocol 2: Assessment of Nrf2 Pathway Activation

This protocol describes how to measure the activation of the Nrf2 pathway following treatment with an itaconate derivative.

-

Materials:

-

Cells treated as described in Protocol 1.

-

Nuclear and cytoplasmic extraction kit.

-

Antibodies for Western blot: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker).

-

Reagents for RNA extraction and qPCR.

-

Primers for Nrf2 target genes (Hmox1, Nqo1) and a housekeeping gene (Actb).

-

-

Procedure (Western Blot for Nuclear Translocation):

-

Treat cells with the itaconate derivative for a shorter period (e.g., 1-4 hours).

-

Harvest cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.

-

Quantify protein concentration in both fractions.

-

Perform SDS-PAGE and Western blotting, probing for Nrf2 in both fractions.

-

Probe the same blots for Lamin B1 (to confirm nuclear fraction purity) and β-actin (to confirm cytoplasmic fraction purity). An increase in Nrf2 in the nuclear fraction indicates activation.

-

-

Procedure (qPCR for Target Gene Expression):

-

Treat cells as described in Protocol 1 (e.g., for 6 hours).

-

Extract total RNA using a suitable kit and synthesize cDNA.

-

Perform quantitative real-time PCR (qPCR) using primers for Hmox1, Nqo1, and a housekeeping gene.

-

Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[21] An increase in Hmox1 and Nqo1 mRNA levels indicates Nrf2 pathway activation.

-

Protocol 3: Measurement of Succinate Dehydrogenase (SDH) Activity

This protocol provides a method to measure the inhibitory effect of itaconate on SDH activity.

-

Materials:

-

Isolated mitochondria or cell lysates.

-

Assay buffer (e.g., potassium phosphate buffer with EDTA).

-

Sodium Itaconate solution, pH neutralized.

-

Substrate: Sodium Succinate.

-

Electron acceptor: DCPIP (2,6-dichlorophenolindophenol).

-

Coenzyme Q analog: Decylubiquinone.

-

Inhibitor of other complexes: Rotenone (Complex I inhibitor), KCN (Complex IV inhibitor).

-

Spectrophotometer.

-

-

Procedure:

-

Isolate mitochondria from untreated cells or tissues, or prepare whole-cell lysates.

-

In a spectrophotometer cuvette, add the assay buffer, rotenone, KCN, DCPIP, and decylubiquinone.

-

Add the mitochondrial preparation or cell lysate and incubate for a few minutes.

-

Add varying concentrations of sodium itaconate to different cuvettes. Include a no-itaconate control.

-

Initiate the reaction by adding sodium succinate.

-

Measure the decrease in absorbance of DCPIP at 600 nm over time. The rate of decrease is proportional to SDH activity.

-

Calculate the percentage of inhibition at each itaconate concentration relative to the control. Kinetic parameters like K_i can be determined using Dixon plots.[7]

-

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanisms of itaconate and a typical experimental workflow.

Caption: Itaconate biosynthesis and inhibition of Succinate Dehydrogenase (SDH).

Caption: Activation of the Nrf2 signaling pathway by Itaconate.

Caption: Itaconate-mediated inhibition of the pro-inflammatory IL-6 axis.

Caption: General experimental workflow for studying itaconate's effects.

References

- 1. mdpi.com [mdpi.com]

- 2. The role of itaconate in host defense and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Food Fight: Role of Itaconate and Other Metabolites in Anti-Microbial Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cell autonomous and non-autonomous roles of itaconate in immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Emerging role of the itaconate-mediated rescue of cellular metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]

- 20. Itaconate drives mtRNA-mediated type I interferon production through inhibition of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. benchchem.com [benchchem.com]

The Immunomodulatory Landscape of Itaconate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itaconate, a dicarboxylic acid derived from the Krebs cycle intermediate cis-aconitate, has emerged as a critical endogenous regulator of the innate immune response. Produced in high concentrations by activated macrophages and other myeloid cells, itaconate exerts potent anti-inflammatory and immunomodulatory effects through a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the core pathways modulated by itaconate, including the inhibition of succinate dehydrogenase (SDH), activation of the Nrf2 antioxidant pathway, suppression of the NLRP3 inflammasome, and modulation of glycolysis. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to equip researchers and drug development professionals with the foundational knowledge to investigate and harness the therapeutic potential of itaconate and its derivatives.

Core Mechanisms of Itaconate-Mediated Immunomodulation

Itaconate's immunomodulatory functions are primarily attributed to its ability to act as a signaling molecule and a post-translational modification agent. Its α,β-unsaturated carboxylic acid structure allows it to react with cysteine residues on proteins via Michael addition, a process termed "itaconation" or "2,3-dicarboxypropylation".[1] This covalent modification, along with competitive enzyme inhibition, underpins its diverse biological activities.

Inhibition of Succinate Dehydrogenase (SDH)

A key and early-discovered mechanism of itaconate's action is the competitive inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[2][3][4][5][6][7] This inhibition leads to the accumulation of succinate, a pro-inflammatory signal, and a subsequent reprogramming of macrophage metabolism.

Quantitative Data on SDH Inhibition:

| Compound | Cell Type/System | IC50 / Effective Concentration | Observed Effect | Reference(s) |

| Itaconate | C2C12 myoblasts | Not specified, but significant inhibition observed | Inhibition of SDH activity | [1] |

| Itaconate Derivatives | C2C12 myoblasts | Not specified, but significant inhibition observed | Inhibition of SDH activity and accumulation of intracellular succinate | [1] |

| Itaconate | Isolated mitochondria | Ki ≈ 0.3-0.5 mM | Competitive inhibition of SDH | [6] |

| Dimethyl Itaconate (DI) | LPS-activated macrophages | Not specified, but leads to succinate accumulation | Inhibition of SDH-mediated oxidation of succinate | [2][3] |

Experimental Protocol: Measurement of SDH Activity

This protocol is adapted from methodologies described in the literature for assessing the impact of itaconate on SDH activity in isolated mitochondria or cell lysates.

Materials:

-

Isolated mitochondria or cell lysate

-

Itaconate or itaconate derivative solution

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Succinate solution (substrate)

-

DCPIP (2,6-dichlorophenolindophenol) solution (electron acceptor)

-

Phenazine methosulfate (PMS) solution (electron carrier)

-

Spectrophotometer

Procedure:

-

Prepare isolated mitochondria or cell lysates from control and itaconate-treated cells.

-

In a 96-well plate, add the reaction buffer.

-

Add the mitochondrial or cell lysate preparation to the wells.

-

Add the itaconate solution at various concentrations to the respective wells. Include a vehicle control.

-

Add PMS and DCPIP to the wells.

-

Initiate the reaction by adding the succinate solution.

-

Immediately measure the change in absorbance at 600 nm over time using a spectrophotometer. The rate of DCPIP reduction is proportional to SDH activity.

-

Calculate the specific activity of SDH and determine the IC50 of itaconate.

Activation of the Nrf2 Antioxidant Pathway

Itaconate and its cell-permeable derivatives, such as 4-octyl itaconate (4-OI) and dimethyl itaconate (DMI), are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][9][10][11][12][13][14] Nrf2 is a master transcriptional regulator of the antioxidant response. Itaconate activates Nrf2 by alkylating specific cysteine residues on Keap1, the negative regulator of Nrf2, leading to Nrf2 stabilization, nuclear translocation, and the transcription of antioxidant and anti-inflammatory genes.[13]

Quantitative Data on Nrf2 Activation:

| Compound | Cell Type | Concentration | Observed Effect | Reference(s) |

| 4-Octyl Itaconate (4-OI) | Mouse Hepa1c1c7 cells | CD value of 2 µM | More potent Nrf2 activation than DMF (CD value of 6.5 µM) | [13] |

| 4-Octyl Itaconate (4-OI) | Bone marrow-derived dendritic cells (BMDCs) | 320 µM | Inhibition of TLR-induced pro-IL-1β transcription in a Nrf2-dependent manner | [11] |

| Dimethyl Itaconate (DMI) | LPS-activated macrophages | 125-250 µM | Increased expression of Nrf2 target genes (e.g., Nqo1, Hmox1) | [2][15] |

| Itaconate (endogenous) | LPS-activated macrophages | Millimolar concentrations | Required for LPS-induced Nrf2 activation | [13] |

Experimental Protocol: Western Blot for Nrf2 Nuclear Translocation

This protocol outlines a standard method to assess Nrf2 activation by observing its accumulation in the nucleus.

Materials:

-

Macrophage cell line (e.g., RAW264.7) or primary macrophages

-

Itaconate or its derivatives (4-OI, DMI)

-

LPS (for stimulation)

-

Nuclear and cytoplasmic extraction buffers

-

Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Culture macrophages and treat with itaconate/derivatives for the desired time, with or without LPS stimulation.

-

Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard laboratory protocols.

-

Determine the protein concentration of both fractions.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against Nrf2, Lamin B1, and GAPDH overnight.

-

Wash and incubate with appropriate HRP-conjugated secondary antibodies.

-

Develop the blot using a chemiluminescence substrate and image the bands.

-

Quantify the band intensities to determine the relative amount of Nrf2 in the nuclear fraction.

Signaling Pathway Visualization:

Caption: Itaconate activates the Nrf2 pathway by alkylating Keap1.

Inhibition of the NLRP3 Inflammasome

Itaconate and its derivatives have been shown to inhibit the activation of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome, a key multiprotein complex involved in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[16][17][18][19] This inhibition is specific to the NLRP3 inflammasome and does not affect other inflammasomes like AIM2 or NLRC4.[19] The proposed mechanism involves the direct alkylation of NLRP3, which prevents its interaction with NEK7, a crucial step for inflammasome assembly and activation.

Quantitative Data on NLRP3 Inflammasome Inhibition:

| Compound | Cell Type | Concentration | Observed Effect | Reference(s) |

| 4-Octyl Itaconate (4-OI) | Murine BMDMs, human MDMs | 125 µM | Inhibition of NLRP3 inflammasome activation induced by nigericin | [17][18][20] |

| Dimethyl Itaconate (DMI) | Murine BMDMs, human MDMs | 125 µM | Inhibition of NLRP3 inflammasome activation induced by nigericin | [17][18][20] |

| Itaconate (endogenous) | Irg1-/- BMDMs | N/A (depleted) | Increased IL-1β release upon NLRP3 activation | [19] |

| 4-Octyl Itaconate (4-OI) | PBMCs from CAPS patients | Not specified | Inhibition of NLRP3-dependent IL-1β release | [19] |

Experimental Protocol: NLRP3 Inflammasome Activation Assay

This protocol is a standard method to assess the effect of itaconate on NLRP3 inflammasome activation in macrophages.

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

LPS (for priming)

-

Nigericin or ATP (NLRP3 activators)

-

Itaconate or its derivatives

-

ELISA kits for IL-1β and IL-18

-

Reagents for Western blotting (antibodies against Caspase-1 p20, IL-1β p17)

Procedure:

-

Prime BMDMs with LPS (e.g., 1 µg/mL) for 3-4 hours.

-

Pre-treat the primed cells with various concentrations of itaconate or its derivatives for a specified time (e.g., 1 hour).

-

Activate the NLRP3 inflammasome by adding nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 30-60 minutes.

-

Collect the cell culture supernatants for cytokine measurement by ELISA.

-

Lyse the cells to prepare protein extracts for Western blot analysis of cleaved Caspase-1 and IL-1β.

Signaling Pathway Visualization:

Caption: Itaconate inhibits NLRP3 inflammasome assembly.

Inhibition of Glycolysis

Activated macrophages undergo a metabolic shift towards aerobic glycolysis, a process essential for their pro-inflammatory functions. Itaconate and its derivatives can dampen this inflammatory response by inhibiting key glycolytic enzymes.[2][21][22][23][24] Proteomic studies have identified several glycolytic enzymes, including aldolase A (ALDOA), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and lactate dehydrogenase A (LDHA), as targets of itaconation.[2] This modification leads to a reduction in their enzymatic activity, thereby limiting glycolytic flux.

Quantitative Data on Glycolysis Inhibition:

| Compound | Cell Type | Concentration | Observed Effect | Reference(s) |

| Itaconate | LPS-stimulated Raw264.7 cells | 1 mM | Reduced glucose consumption and lactate production | [21] |

| Itaconate | LPS-stimulated BMDMs | 1 mM | Reduced glucose consumption and lactate production | [21] |

| 4-Octyl Itaconate (4-OI) | Activated macrophages | Not specified | Decreased GAPDH enzyme activity | [24] |

| Itaconate | RAW264.7 cells | Not specified | Inhibited the catalytic activity of ALDOA by modifying Cys73 and Cys339 | [2] |

Experimental Protocol: Measurement of Extracellular Acidification Rate (ECAR)

ECAR is a key indicator of the rate of glycolysis. This protocol uses a Seahorse XF Analyzer to measure ECAR in real-time.

Materials:

-

Seahorse XF Analyzer and consumables

-

Macrophage cell line or primary macrophages

-

Itaconate or its derivatives

-

LPS

-

Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-DG)

Procedure:

-

Seed macrophages in a Seahorse XF cell culture microplate and allow them to adhere.

-

Pre-treat cells with itaconate or its derivatives for the desired time, followed by LPS stimulation.

-

Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glutamine.

-

Load the sensor cartridge with the compounds from the Glycolysis Stress Test Kit.

-

Calibrate the instrument and then place the cell plate in the Seahorse XF Analyzer.

-

Run the Glycolysis Stress Test, which involves sequential injections of glucose, oligomycin, and 2-DG to measure basal glycolysis, glycolytic capacity, and glycolytic reserve.

-

Analyze the data to determine the effect of itaconate on ECAR.

Logical Relationship Visualization:

Caption: Itaconate inhibits key enzymes in the glycolytic pathway.

Therapeutic Potential and Drug Development

The profound immunomodulatory effects of itaconate have positioned it as a promising therapeutic target for a range of inflammatory and autoimmune diseases. However, the poor cell permeability of itaconate has spurred the development of cell-permeable derivatives, such as dimethyl itaconate (DMI) and 4-octyl itaconate (4-OI), which have shown efficacy in various preclinical models.[10][25][26] More recently, prodrug strategies are being explored to enhance the oral bioavailability of itaconate and its derivatives, paving the way for clinical translation.

Experimental Protocol: In Vivo Administration of Itaconate Derivatives in a Mouse Model of LPS-Induced Inflammation

This protocol provides a general framework for evaluating the in vivo efficacy of itaconate derivatives.

Materials:

-

Itaconate derivative (e.g., DMI, 4-OI)

-

Vehicle (e.g., corn oil, PBS with cyclodextrin)

-

Lipopolysaccharide (LPS)

-

Sterile syringes and needles

-

Mice (e.g., C57BL/6)

Procedure:

-

Prepare the itaconate derivative formulation in the appropriate vehicle.

-

Administer the itaconate derivative to the mice via the desired route (e.g., intraperitoneal injection). A typical dose for DMI is 20 mg/mouse.[25]

-

After a specified pre-treatment time (e.g., 2 hours), induce systemic inflammation by injecting LPS (e.g., 2.5 mg/kg, i.p.).[25]

-

Monitor the mice for clinical signs of inflammation and survival.

-

At a predetermined time point (e.g., 4 hours post-LPS), collect blood and tissues for analysis.[25]

-

Measure serum cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA.

-

Analyze tissue homogenates for inflammatory markers.

Conclusion

Itaconate stands at the crossroads of metabolism and immunity, acting as a critical rheostat that fine-tunes the inflammatory response. Its ability to concurrently inhibit pro-inflammatory pathways like SDH and the NLRP3 inflammasome, while activating the protective Nrf2 antioxidant response and dampening the metabolic engine of inflammation through glycolysis inhibition, underscores its therapeutic potential. The continued development of itaconate derivatives and prodrugs holds promise for novel treatments for a wide array of inflammatory disorders. This guide provides a comprehensive technical foundation to empower further research and development in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. merckmillipore.com [merckmillipore.com]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

Sodium Itaconate as a Bio-Based Polymer Precursor: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconic acid (IA), a bio-based unsaturated dicarboxylic acid, is recognized by the U.S. Department of Energy as one of the top twelve value-added platform chemicals derivable from biomass.[1] Produced through the fermentation of renewable carbohydrates like corn or sugarcane, it presents a sustainable alternative to petroleum-derived monomers such as acrylic and methacrylic acid.[1][2] Its sodium salt, sodium itaconate, and the resulting polymer, poly(sodium itaconate), are gaining significant traction due to their favorable properties, including biodegradability, non-toxicity, and high water absorbency.[2]

This technical guide provides an in-depth overview of the synthesis of the itaconic acid monomer, its polymerization into poly(sodium itaconate), the physicochemical properties of the resulting polymers, and their applications, with a particular focus on areas relevant to biomedical research and drug development.

Chapter 1: Biosynthesis of the Itaconic Acid Monomer

The industrial production of itaconic acid is predominantly a biotechnological process involving the fermentation of sugars by filamentous fungi, most notably Aspergillus terreus.[3] The biosynthetic pathway is intrinsically linked to the central metabolic Tricarboxylic Acid (TCA) cycle.

Metabolic Pathway

Glucose, the primary feedstock, is first converted to pyruvate via glycolysis in the cytoplasm. Pyruvate then enters the mitochondria and is converted to acetyl-CoA, which condenses with oxaloacetate to form citrate, initiating the TCA cycle. A key intermediate, cis-aconitate, is then transported from the mitochondria into the cytosol. In the cytosol, the enzyme cis-aconitate decarboxylase (CadA) catalyzes the decarboxylation of cis-aconitate to form itaconic acid. The final product is then exported out of the cell by a transporter protein.

Chapter 2: Synthesis and Polymerization

The polymerization of itaconic acid and its derivatives can be challenging due to steric hindrance from the two carboxylic acid groups and the formation of stable allylic radicals, which can lead to slow reaction rates and low molecular weight polymers.[4][5] However, various strategies, including controlled radical polymerization, have been developed to overcome these issues. The synthesis of poly(sodium itaconate) can be achieved either by polymerizing the sodium itaconate monomer directly or by polymerizing itaconic acid followed by neutralization.

Overall Synthesis Workflow

The general process involves the fermentation of a carbon source to produce itaconic acid, which is then polymerized. For poly(sodium itaconate), a neutralization step with a base like sodium hydroxide (NaOH) is performed either pre- or post-polymerization.

Experimental Protocols

This protocol describes a method for synthesizing poly(sodium itaconate) by polymerizing a partially neutralized monomer solution.

-

Monomer Solution Preparation:

-

In a suitable vessel, dissolve 45.5 g of itaconic acid monomer in 30 g of deionized water.

-

While stirring, slowly add 42.0 g of a 50% (w/w) sodium hydroxide solution. This corresponds to a neutralization degree of approximately 75%. Maintain cooling as the reaction is exothermic.

-

-

Initiator Solution Preparation:

-

Separately, dissolve 2.5 g of ammonium persulfate (APS) in 10 g of deionized water.

-

-

Polymerization:

-

Add 30 g of deionized water to a four-necked reaction flask equipped with a mechanical stirrer, reflux condenser, thermometer, and two addition funnels.

-

Heat the water in the flask to 80°C.

-

Simultaneously and separately, add the monomer solution and the initiator solution to the reaction flask dropwise over a period of 1 hour.

-

Maintain the reaction temperature at 80°C throughout the addition.

-

-

Completion and Recovery:

-

After the addition is complete, continue stirring at 80°C for an additional 30 minutes to ensure high conversion.

-

Cool the resulting polymer solution to room temperature. The product is a light-yellow to reddish aqueous solution of poly(sodium itaconate).

-

Controlled radical polymerization techniques like ATRP are often used for itaconate esters to achieve better control over molecular weight and lower dispersity. This is a precursor step; the resulting poly(dimethyl itaconate) can be hydrolyzed and neutralized if the sodium salt form is desired.

-

Preparation of Reaction Mixture:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr₂ (1 eq) and 4,4′-dinonyl-2,2′-bipyridine (dNbpy) (2 eq).

-

Add the monomer, dimethyl itaconate (DMI) (200 eq), and anisole as the solvent.

-

Add the radical initiator, such as 2,2'-azobis(2-methyl propionate) (AIBME) (1 eq). The typical molar ratio is [DMI]:[AIBME]:[CuBr₂]:[dNbpy] = 200:1:1:2.

-

-

Degassing:

-

Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

-

-

Polymerization:

-

After the final thaw cycle, backfill the flask with an inert gas (e.g., argon).

-

Immerse the flask in a preheated oil bath at 100°C and stir continuously.

-

Allow the reaction to proceed for a set time (e.g., 4 hours) to reach the desired conversion.

-

-

Termination and Purification:

-

Terminate the polymerization by cooling the flask to room temperature and exposing the mixture to air.

-

Dilute the mixture with tetrahydrofuran (THF).

-

Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent, such as cold methanol.

-

Isolate the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum.

-

Chapter 3: Polymer Properties

The properties of poly(itaconic acid) and its derivatives can be tuned by altering the polymer's molecular weight, the nature of the ester groups (in the case of derivatives), and the degree of neutralization.

Quantitative Data Summary

The following tables summarize key quantitative properties of various itaconate-based polymers reported in the literature.

Table 1: Molecular Weight and Dispersity (Đ) of Itaconate-Based Polymers

| Polymer System | Polymerization Method | M_n ( g/mol ) | M_w ( g/mol ) | Đ (M_w/M_n) | Reference |

|---|---|---|---|---|---|

| Poly(itaconic acid), neutralized | Free Radical (aq.) | 1,640 | 1,960 | 1.20 | [6] |

| Poly(itaconic acid), neutralized | Free Radical (aq.) | 2,440 | 2,860 | 1.17 | [6] |

| Poly(dodecyl itaconate) | Melt Condensation | 10,860 | 24,540 | 2.26 | [7] |

| Poly(dimethyl itaconate) | Organocatalyzed LRP | up to 20,000 | - | 1.28 - 1.46 |[8] |

Table 2: Thermal Properties of Itaconate-Based Polymers

| Polymer | Glass Transition Temp. (T_g, °C) | Decomposition Temp. (T_d, °C) | Reference |

|---|---|---|---|

| Poly(dimethyl itaconate) | 95 - 105 | ~300 | [9][10] |

| Poly(diethyl itaconate) | 48 | - | [10] |

| Poly(di-n-propyl itaconate) | 28 | ~300 | [9] |

| Poly(di-n-butyl itaconate) | 17 | ~300 | [11] |

| Poly(di-n-hexyl itaconate) | -15 | - | [12] |

| Betulin/IA/C12-based Thermoplastic | 110 - 165 | - | [13] |

| Betulin/IA/C18-based Thermoplastic | 76 - 134 | - |[13] |

Chapter 4: Polymer Characterization

A suite of analytical techniques is employed to determine the structure, molecular weight, and thermal properties of the synthesized polymers. The workflow ensures a comprehensive understanding of the material's characteristics.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the polymer structure, verify monomer conversion, and analyze end-groups.[14][15]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups (e.g., C=O of the carboxylate, C-O stretches) to confirm the chemical structure.[16]

-

Gel Permeation Chromatography (GPC): The primary method for determining the number-average molecular weight (M_n), weight-average molecular weight (M_w), and dispersity (Đ).[7]

-

Differential Scanning Calorimetry (DSC): Measures thermal transitions, most importantly the glass transition temperature (T_g).[13]

-

Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition profile of the polymer.[9]

Chapter 5: Applications in Research and Drug Development

The biocompatibility, biodegradability, and functionality of itaconate-based polymers make them highly attractive for biomedical applications.

-

Drug Delivery Systems: The carboxylic acid groups in poly(sodium itaconate) can be used for conjugating drugs or targeting moieties. The polymer's pH-responsive nature can be exploited for controlled release in specific physiological environments. Polymer microparticles and nanoparticles have been developed for the intracellular delivery of itaconate itself as an immunomodulatory agent.[7][17][18]

-

Tissue Engineering: Itaconate-based polyesters and hydrogels can be used as scaffolds for tissue regeneration due to their biocompatibility and tunable mechanical properties.[19]

-

Immunomodulation: Itaconic acid is an endogenous metabolite with potent immunoregulatory functions. Polymeric materials that degrade to release itaconic acid are being explored as a method for sustained, localized delivery to modulate inflammation, for example, in the context of biomaterial-associated inflammation.[17][20]

-

Other Applications: Beyond biomedical uses, poly(sodium itaconate) serves as a bio-based superabsorbent in agriculture, a chelating agent and builder in detergents, and a conditioner and stabilizer in personal care products and cosmetics.[2][21]

Conclusion

Sodium itaconate is a versatile and sustainable platform for the development of advanced polymers. Through controlled biological and chemical synthesis, a wide range of materials with tunable properties can be produced. While challenges in polymerization exist, modern techniques have enabled the creation of well-defined polymers with high molecular weights. For researchers in drug development and materials science, itaconate-based polymers offer a rich design space for creating novel drug delivery vehicles, immunomodulatory materials, and biocompatible scaffolds, paving the way for a new generation of bio-based functional materials.

References

- 1. mdpi.com [mdpi.com]

- 2. atamankimya.com [atamankimya.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 5. researchgate.net [researchgate.net]

- 6. US5223592A - Process for polymerization of itaconic acid - Google Patents [patents.google.com]

- 7. Development of Itaconate Polymers Microparticles for Intracellular Regulation of Pro‐Inflammatory Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organocatalyzed Living Radical Polymerization of Itaconates and Self-Assemblies of Rod-Coil Block Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. scilit.com [scilit.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Development of Itaconate Polymers Microparticles for Intracellular Regulation of Pro-Inflammatory Macrophage Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. azonano.com [azonano.com]

- 19. researchgate.net [researchgate.net]

- 20. Macrophage immunomodulation through new polymers that recapitulate functional effects of itaconate as a power house of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ataman-chemicals.com [ataman-chemicals.com]

"discovery and history of itaconic acid and its salts"

An In-depth Technical Guide on the Discovery and History of Itaconic Acid and Its Salts

Abstract

Itaconic acid, a dicarboxylic acid with a unique methylene group, has traversed a remarkable journey from a laboratory curiosity to a key platform chemical and a significant player in mammalian immunometabolism. This technical guide provides a comprehensive overview of the discovery and history of itaconic acid and its salts, tailored for researchers, scientists, and drug development professionals. It delves into the initial chemical synthesis, the pivotal shift to biotechnological production, and the recent groundbreaking discovery of its role in the innate immune system. This document presents quantitative data in structured tables, details key historical experimental protocols, and utilizes Graphviz diagrams to illustrate critical pathways and workflows, offering a thorough resource for understanding the multifaceted history of this important molecule.

The Dawn of Itaconic Acid: Chemical Discovery and Synthesis

The story of itaconic acid begins in the 19th century with the thermal decomposition of citric acid. In 1836, the Swiss chemist Samuel Baup was the first to describe a novel substance obtained from the pyrolysis of citric acid, which he named "citricic acid".[1] A few years later, in 1840, Crassus identified the same compound as a product of the third stage of thermal decomposition of citric acid and proposed the name "itaconic acid," an anagram of "aconitic acid," one of its precursors.[2][3][4]

Early chemical synthesis methods were inefficient and not commercially viable. The primary route involved the destructive distillation of citric acid, which yielded itaconic anhydride that was subsequently hydrolyzed.[5] Fittig, in 1877, reported a yield of approximately 21% from this method.[1] Other chemical synthesis approaches that were explored included the decarboxylation of aconitic acid, the oxidation of isoprene, and the oxidation of mesityl oxide followed by isomerization.[2][6][7] However, these methods were plagued by low yields and the need for multiple steps, preventing large-scale industrial production.[2][6] The polymerization of itaconic acid esters was first noted by Swarts in 1873, hinting at its potential in polymer chemistry.[4][8]

A Paradigm Shift: The Advent of Biotechnological Production

The trajectory of itaconic acid production changed dramatically with the discovery of its microbial synthesis. In 1931, Japanese mycologist Kono Kinoshita reported that a filamentous fungus, which he isolated from salted prune juice and named Aspergillus itaconicus, could produce itaconic acid from sugars.[2][3][4] His experiments, simulating the natural high-sugar and high-salt environment of the fungus, achieved a yield of up to 0.24 grams of itaconic acid per gram of substrate.[2][4] Despite this breakthrough, Kinoshita's surface culture method was not developed for commercial purposes.[1][2]

A significant advancement came in 1939 when Calam et al. demonstrated that strains of Aspergillus terreus could also produce itaconic acid, and often in greater quantities than A. itaconicus.[2] This discovery laid the groundwork for industrial fermentation. Subsequent research, particularly at the Northern Regional Research Laboratory (NRRL), identified A. terreus NRRL 1960 as a particularly prolific producer.[2] This strain became the workhorse for most subsequent research and commercial production. In 1945, Pfizer Inc. filed the first patent for the industrial production of itaconic acid via submerged aerobic fermentation, marking its entry into the company's product portfolio.[2][4] This biotechnological route proved to be far more efficient and economical than chemical synthesis, and today, nearly all itaconic acid is produced through the fermentation of carbohydrates by Aspergillus terreus.

A New Frontier: Discovery of Itaconic Acid in Mammalian Immunology

For decades, itaconic acid was primarily viewed as an industrial chemical. However, a paradigm shift occurred in 2011 when Strelko et al. reported its production by mammalian cells, specifically in cultured mouse macrophages and brain tumor cells.[5] This discovery opened up a new field of research into the biological role of itaconic acid in mammals. In 2013, Michelucci et al. elucidated the biosynthetic pathway, demonstrating that itaconic acid is synthesized from the tricarboxylic acid (TCA) cycle intermediate, cis-aconitate, by the enzyme cis-aconitate decarboxylase, also known as immune-responsive gene 1 (IRG1 or ACOD1).[3]